![molecular formula C19H21FN4O2 B2872821 3,4-Dihydro-2H-chromen-3-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone CAS No. 2380096-28-4](/img/structure/B2872821.png)
3,4-Dihydro-2H-chromen-3-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone
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Overview
Description
The compound is a derivative of chromen, also known as isochromene, which is a heterocyclic compound with a structure similar to that of chromone . The presence of a piperazine ring and a pyrimidine ring suggests that this compound may have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the fused six-membered benzene and five-membered oxygen-containing rings of the chromen moiety, along with the piperazine and pyrimidine rings .Chemical Reactions Analysis
Chromen derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition . The reactivity of this specific compound would depend on the exact positioning and substitution of the functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c1-13-17(20)18(22-12-21-13)23-6-8-24(9-7-23)19(25)15-10-14-4-2-3-5-16(14)26-11-15/h2-5,12,15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYCEDSAHHYHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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